Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate
Description
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is a substituted benzoate ester featuring a chloro group at position 5, a methoxy group at position 2, and an N-methylacetamido moiety at position 3.
Properties
CAS No. |
177212-83-8 |
|---|---|
Molecular Formula |
C12H14ClNO4 |
Molecular Weight |
271.69 g/mol |
IUPAC Name |
methyl 3-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C12H14ClNO4/c1-7(15)14(2)10-6-8(13)5-9(11(10)17-3)12(16)18-4/h5-6H,1-4H3 |
InChI Key |
NAJSUUJDHUKDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC(=CC(=C1OC)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Anhydrous Methylation
Under anhydrous conditions, 5-chlorosalicylic acid reacts with dimethyl sulfate in acetone with sodium hydroxide, yielding methyl 5-chloro-2-methoxybenzoate directly. A representative procedure involves:
-
5-Chlorosalicylic acid (5 kg) dissolved in methanol (50 L) and H₂SO₄ (2 L), refluxed for 24 hours to form methyl 5-chlorosalicylate.
-
Subsequent methylation with dimethyl sulfate (335 g) and NaOH (2 N) in acetone at reflux for 45 minutes, yielding methyl 5-chloro-2-methoxybenzoate (66% yield, b.p. 105–110°C at 0.1 mm Hg).
Table 1: Key Reaction Parameters for Anhydrous Methylation
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Methylating Agent | Dimethyl sulfate |
| Base | NaOH (2 N) |
| Temperature | Reflux (~56°C) |
| Yield | 66% |
Aqueous Methylation
In aqueous alkaline conditions, esterification precedes methylation. For example:
-
Methyl 5-chlorosalicylate (500 g) is treated with dimethyl sulfate (335 g) and NaOH (2 N) in acetone, followed by reflux and ether extraction.
-
This method avoids side reactions but requires additional steps, reducing overall yield to 45–50%.
Introduction of the N-Methylacetamido Group at Position 3
The incorporation of the N-methylacetamido group at the 3-position necessitates selective functionalization. While direct methods are sparsely documented, analogous reactions from RSC Supplementary Information and classical acylation strategies provide a framework.
Electrophilic Amination
A plausible route involves nitration at position 3, followed by reduction and acylation:
-
Nitration : Treat methyl 5-chloro-2-methoxybenzoate with fuming HNO₃/H₂SO₄ at 0°C to introduce a nitro group.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Acylation : React with N-methylacetamide or acetyl chloride in the presence of a base (e.g., pyridine) to install the N-methylacetamido moiety.
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | ~70% |
| Reduction | H₂ (1 atm), Pd/C, EtOH | ~85% |
| Acylation | Acetyl chloride, pyridine | ~65% |
| *Theoretical yields based on analogous transformations. |
Direct Coupling Strategies
Recent advances in C–N bond formation, such as photoredox catalysis, offer alternative pathways. For instance:
-
Methyl 5-chloro-2-methoxy-3-bromobenzoate reacts with N-methyl-N-vinylacetamide under visible light (440 nm) with a Hantzsch ester and K₂Sₓ catalyst.
-
This method, adapted from aryl bromide couplings, could achieve regioselective installation of the acetamido group without protecting groups.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Pd-based catalysts : Effective for coupling reactions but require stringent anhydrous conditions.
-
Photoredox catalysts : Enable radical-based mechanisms under mild conditions, reducing side reactions.
Analytical Characterization
Critical data for verifying the target compound include:
Scientific Research Applications
Organic Synthesis
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Arylation Reactions : The compound can be used in palladium-catalyzed C-H bond functionalization, which is essential for creating complex molecular architectures. This method enhances regioselectivity and yields in synthetic pathways, making it valuable for developing new materials and pharmaceuticals .
Pharmaceutical Applications
The compound has been studied for its potential use in treating metabolic diseases. Research indicates that derivatives of this compound may act as modulators of GPR43, a receptor involved in metabolic regulation. This suggests its application in:
- Diabetes Management : Compounds similar to this compound have shown promise as agonists for GPR43, potentially aiding in the treatment of type II diabetes and obesity .
- Cardiovascular Health : The pharmacological properties of this compound could extend to managing conditions like dyslipidemia and hypertension, as indicated by its ability to influence lipid metabolism and glucose levels .
Table 1: Summary of Research Findings on this compound
Anticancer Research
Recent studies have explored the anticancer properties of compounds related to this compound. These compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the N-methylacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzoate derivatives, as highlighted in and . Key analogs include:
| Compound Name | Substituents | Similarity Score | Key Differences |
|---|---|---|---|
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate [139329-90-1] | Cl (5), OMe (2), N-methylacetamido (4) | 0.83 | Acetamido group at position 4 instead of 3 |
| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate [123654-26-2] | Cl (5), OH (2), acetamido (3), ethyl ester | 0.82 | Hydroxyl instead of methoxy; ethyl ester |
| Methyl 2-acetamido-5-chlorobenzoate [C10H10ClNO3] | Cl (5), acetamido (2) | - | No methoxy group; acetamido at position 2 |
| Methyl 5-chloro-2-hydroxy-3-nitrobenzoate [30880-72-9] | Cl (5), OH (2), NO₂ (3) | 0.89 | Nitro group instead of N-methylacetamido; hydroxyl vs. methoxy |
Key Observations :
- Positional Isomerism : The placement of the acetamido group (positions 3 vs. 4) significantly alters electronic distribution and steric hindrance, impacting reactivity in catalytic reactions or biological interactions .
- Ester Group Variation : Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) exhibit lower volatility compared to methyl esters, affecting their application in fumigation or solvent-based systems .
- Functional Group Interchange : Substituting N-methylacetamido with nitro (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) increases electrophilicity but reduces hydrogen-bonding capacity, which may diminish bioavailability .
Lipophilicity and Bioactivity:
- The methoxy group at position 2 contributes to moderate polarity, balancing solubility in organic solvents .
- N-methylacetamido Group : This moiety introduces hydrogen-bond acceptor capacity, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler benzoates like methyl benzoate (logP ~2.1) .
Biological Activity
Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀ClNO₃
- Molecular Weight : 217.63 g/mol
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has been shown to possess cytotoxic effects against several cancer cell lines, including neuroblastoma and glioblastoma. It operates by disrupting cellular processes and inducing apoptosis in cancer cells. A study reported that the lethal concentration (LC50) for certain cell lines was significantly lower compared to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .
- Enzyme Inhibition : The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in cancer progression. This is particularly relevant in the context of developing targeted therapies that can minimize side effects associated with traditional chemotherapy .
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A comprehensive study evaluated the cytotoxic effects of this compound across multiple human cancer cell lines. Results indicated that the compound exhibited a potent cytotoxic profile, particularly against glioblastoma cells, with an LC50 value of approximately 200 nM, which is significantly lower than many conventional chemotherapeutic agents . -
Antimicrobial Properties :
The compound was also tested for antimicrobial activity, demonstrating effectiveness against common bacterial strains such as Escherichia coli. The minimum inhibitory concentration (MIC) values highlighted its potential as an antimicrobial agent, warranting further exploration into its applications in treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate, and how can reaction yields be improved?
The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:
Chlorination : Introduce the chloro group at the 5-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) .
Methoxylation : Install the methoxy group via nucleophilic substitution (e.g., NaOMe/CuI catalysis) .
N-Methylacetamido introduction : Couple N-methylacetamide using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Yield optimization requires precise temperature control (e.g., 0–5°C for chlorination) and purification via column chromatography or recrystallization. Deuterated analogs (e.g., methyl 5-chloro-2-methoxy-d3-benzoate) suggest isotopic labeling as a strategy to track reaction pathways .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- HPLC-MS : For purity assessment (>95% by area under the curve) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.8–4.0 ppm for methoxy protons) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing .
- Elemental analysis : Validate empirical formula (C₁₂H₁₃ClNO₄) .
Q. What are the stability considerations for long-term storage?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester and amide groups. Deuterated analogs (e.g., methyl 5-chloro-2-methoxy-d3-benzoate) indicate sensitivity to light and moisture, necessitating amber vials and desiccants .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in this compound?
The chloro group at the 5-position is stabilized by resonance with the electron-withdrawing amide at the 3-position, directing electrophilic substitution. Computational studies (e.g., DFT) can model charge distribution to predict reactivity . Experimental validation via Hammett plots or kinetic isotope effects (using deuterated analogs) is recommended .
Q. How does the N-methylacetamido group influence biological activity in vitro?
The amide group enhances membrane permeability and target binding. In vitro assays (e.g., enzyme inhibition or cell viability) should compare activity against analogs lacking the N-methyl group. For example, methyl 2-(4-chloro-3-fluorobenzoyl)benzoate analogs show improved antimicrobial activity with electron-withdrawing substituents .
Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?
- Meta-analysis : Compare datasets from EPA DSSTox, PubChem, and Reaxys to identify outliers .
- Dose-response studies : Clarify discrepancies in cytotoxicity (e.g., methyl benzoate’s debated carcinogenicity ).
- Structural analogs : Test derivatives (e.g., fluoro or bromo substitutions) to isolate substituent effects .
Q. How can computational methods predict this compound’s interactions with biological targets?
Q. What in vitro assays are suitable for evaluating metabolic stability?
- Microsomal assays : Use liver microsomes (human/rat) with LC-MS to quantify parent compound degradation .
- CYP450 inhibition screening : Identify metabolic liabilities via fluorogenic substrates .
- Plasma stability tests : Incubate in plasma (37°C, pH 7.4) and monitor ester hydrolysis .
Methodological Notes
- Contradictory data : Address methyl benzoate’s carcinogenicity concerns by designing dermal absorption studies (e.g., Franz cell assays) .
- Advanced characterization : Combine cryo-EM with solid-state NMR for polymorph analysis .
- Data repositories : Cross-reference DSSTox (EPA) and PubChem for toxicity and synthesis protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
